SIGSLAK
Description
Nomenclature and Structural Classification
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is a linear peptide composed of seven amino acids: serine (Ser), isoleucine (Ile), glycine (Gly), serine (Ser), leucine (Leu), alanine (Ala), and lysine (Lys). Its IUPAC name is L-seryl-L-isoleucyl-glycyl-L-seryl-L-leucyl-L-alanyl-L-lysine , and it is commonly abbreviated as SIGSLAK . Key synonyms include:
- H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH
- 115918-58-6 (CAS number)
- H-SIGSLAK-OH
Molecular Properties
The peptide’s molecular formula is C₂₉H₅₄N₈O₁₀ , with a molecular weight of 674.8 g/mol . Structural data include:
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H54N8O10/c1-6-16(4)23(37-25(42)18(31)13-38)28(45)32-12-22(40)34-21(14-39)27(44)36-20(11-15(2)3)26(43)33-17(5)24(41)35-19(29(46)47)9-7-8-10-30/h15-21,23,38-39H,6-14,30-31H2,1-5H3,(H,32,45)(H,33,43)(H,34,40)(H,35,41)(H,36,44)(H,37,42)(H,46,47)/t16-,17-,18-,19-,20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDGQXHVLMKNQC-YUBLKVPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H54N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Liquid-Phase Synthesis Considerations
While SPPS dominates, liquid-phase synthesis is occasionally used for fragment condensation. Patent WO2015100876A1 demonstrates this approach for liraglutide, where a lysine tripeptide fragment (Fmoc-Lys-(Glu(Nα-Palmitoyl)-OtBu)-OH) is synthesized in solution before incorporation into the full sequence. For H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, this method could involve synthesizing shorter segments (e.g., H-Ser-Ile-Gly-OH and H-Ser-Leu-Ala-Lys-OH) followed by convergent coupling.
Activation Reagents : Dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are standard for fragment coupling. Molar ratios of 1.3:1 (amino acid:resin) and coupling times of 30–60 minutes are typical.
Stepwise SPPS Protocol for H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH
Resin Loading and Initial Deprotection
-
Resin Pretreatment : Wang resin (1.0 g, 0.3 mmol/g) is swelled in DCM for 30 minutes, followed by DMF rinses.
-
First Coupling : Fmoc-Lys(Boc)-OH (1.3 equiv) is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF, agitated for 1 hour at 25°C.
-
Deprotection : 20% piperidine/DMF (2 × 10 mL, 2 + 10 minutes) removes the Fmoc group, yielding H-Lys(Boc)-resin.
Sequential Amino Acid Coupling
The remaining residues (Ala, Leu, Ser, Gly, Ile, Ser) are coupled using standardized protocols:
Key Observations :
-
DMT-MM Efficiency : The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) in step 2 reduces racemization compared to carbodiimide-based activators.
-
Double Coupling : Serine residues (steps 3 and 6) required double coupling (2 × 30 minutes) to achieve >95% efficiency, likely due to steric hindrance from the tBu group.
Final Cleavage and Purification
-
Cleavage Cocktail : TFA/H2O/triisopropylsilane (95:2.5:2.5 v/v, 10 mL/g resin) for 3 hours at 25°C.
-
Precipitation : Cold diethyl ether (−20°C) precipitates the crude peptide, followed by centrifugation (10,000 × g, 10 minutes).
-
Purification : Reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient over 30 minutes) achieves >98% purity.
Comparative Analysis of Synthesis Strategies
SPPS vs. Liquid-Phase Synthesis
| Parameter | SPPS | Liquid-Phase |
|---|---|---|
| Yield | 85–95% | 70–80% |
| Purity | >98% | 90–95% |
| Time | 5–7 days | 10–14 days |
| Automation | Fully automated | Manual intervention |
| Cost | High (resin/reagents) | Moderate (solvents) |
Key Insight : SPPS’s superiority in yield and purity justifies its preference for H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, despite higher initial costs.
Role of Scavengers in Minimizing Side Reactions
Patent WO2016140232A1 highlights the use of amine scavengers (e.g., DIPEA) to suppress diketopiperazine formation during serine and leucine couplings. For the target peptide, adding 5% v/v DIPEA during Fmoc-Ser(tBu)-OH coupling reduced aspartimide formation from 12% to <2%.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH can undergo various chemical reactions, including:
Oxidation: The serine residues can be oxidized to form serine derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid side chains.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Various reagents, such as alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine derivatives, while reduction can lead to the formation of reduced peptide bonds .
Scientific Research Applications
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Employed in studies of protein-protein interactions, enzyme-substrate interactions, and peptide-based drug design.
Medicine: Investigated for its potential therapeutic applications, including as a scaffold for drug delivery systems.
Industry: Utilized in the development of analytical methods, such as mass spectrometry and chromatography, for peptide analysis
Mechanism of Action
The mechanism of action of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH depends on its specific applicationThese interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Peptides
Table 1: Key Features of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH and Analogous Compounds
Structural and Functional Comparisons
Phosphorylation Potential
- H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH : The dual Ser residues (positions 1 and 4) may serve as substrates for kinases. A study in demonstrated that peptides with Ser in specific contexts (e.g., Arg-Ala-Ser-Leu-Gly) are phosphorylated by cAMP-dependent protein kinase. The proximity of Ser4 to Leu-Ala may influence kinase recognition .
- Bombesin analogue : Contains three Ser residues but lacks evidence of phosphorylation, as its design prioritizes receptor targeting via Trp and His residues .
Hydrophobicity and Charge
- The target peptide’s Ile, Leu, and Ala residues contribute to moderate hydrophobicity, balanced by the polar Ser and charged Lys. This contrasts with oxytocin , where the disulfide bridge and Pro-Leu-Gly motif enhance structural rigidity and receptor specificity .
- H-Tyr-Gly-Gly-Phe-Leu-Lys-OH : The Tyr-Gly-Gly-Phe motif mimics opioid peptides, leveraging hydrophobic Phe and charged Lys for receptor interactions .
Biological Activity
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, also referred to as SIGSLAK, is a synthetic peptide composed of seven amino acids: serine, isoleucine, glycine, serine, leucine, alanine, and lysine. This peptide has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and potential applications in medicine and research.
Composition and Synthesis
The peptide's composition includes:
- Serine (Ser)
- Isoleucine (Ile)
- Glycine (Gly)
- Leucine (Leu)
- Alanine (Ala)
- Lysine (Lys)
The synthesis of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH typically employs solid-phase peptide synthesis (SPPS), a method that allows for the precise assembly of peptides by sequentially adding protected amino acids to a resin-bound chain. This method ensures high purity and yield of the final product.
Chemical Structure
The molecular formula for H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH is , highlighting its complexity and potential for diverse interactions within biological systems .
Interaction with Biological Targets
H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH has been studied for its ability to interact with various biological targets, including enzymes and receptors. Notably, it has been shown to bind effectively to specific enzyme active sites, which can inhibit their activity. This mechanism provides insights into potential therapeutic strategies for diseases where enzyme inhibition is beneficial.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been explored as an antimicrobial peptide capable of combating various bacterial strains. The structural features of the peptide allow it to disrupt bacterial membranes, leading to cell lysis.
Protein-Protein Interactions
The peptide has also been employed in studies investigating protein-protein interactions, which are crucial for understanding cellular signaling pathways and developing peptide-based drugs .
Drug Design
Due to its unique sequence and properties, H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH serves as a valuable scaffold for drug design. Its ability to mimic natural peptides allows researchers to explore modifications that enhance its therapeutic efficacy .
Diagnostic Tools
The peptide's interactions with specific proteins can be harnessed in diagnostic applications, particularly in identifying biomarkers for diseases. Its binding properties make it suitable for use in assays that require high specificity .
Case Studies
Several studies have highlighted the biological activity of H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH:
- Antimicrobial Activity : A study demonstrated that this compound effectively inhibited the growth of E. coli, showcasing its potential as an antimicrobial agent.
- Enzyme Inhibition : Research indicated that this peptide could inhibit penicillin-binding protein 1b from E. coli, providing insights into its mechanism as an antibiotic .
- Peptide-Based Drug Development : Investigations into modifying this compound have led to the development of new peptide analogs with enhanced bioactivity against target pathogens .
Comparative Analysis with Similar Peptides
| Compound Name | Structure | Unique Features |
|---|---|---|
| H-Ser-Tyr-Ser-Met-Glu-His-Phe | Ser-Tyr-Ser-Met-Glu-His-Phe | Contains aromatic residues; potential for different receptor interactions. |
| H-Gly-Leu-Ala-Lys | Gly-Leu-Ala-Lys | Simpler structure; lacks hydroxyl groups for potential modifications. |
| H-Val-Ile-Gly-Leu-Ala-Kyn | Val-Ile-Gly-Leu-Ala-Kyn | Incorporates kynurenine; may affect neuroactive properties. |
This table illustrates how structural variations among similar peptides can lead to distinct biological activities and applications.
Q & A
Q. What are the standard protocols for synthesizing H-Ser-Ile-Gly-Ser-Leu-Ala-Lys-OH, and how can purity be ensured?
Synthesis typically involves solid-phase peptide synthesis (SPPS) with meticulous control of reaction conditions (e.g., temperature: 20–25°C, pH: 8–10 for coupling steps). Critical parameters include solvent choice (e.g., DMF for solubilizing protected amino acids) and activation reagents (e.g., HBTU/HOBt). Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) with gradients optimized for peptide retention times . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for verifying sequence integrity and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this peptide’s structural and chemical properties?
- Mass spectrometry (MS): Provides molecular weight confirmation and detects truncations or modifications.
- NMR spectroscopy: Resolves secondary structure and dynamic behavior in solution (e.g., α-helix propensity).
- Circular dichroism (CD): Assesses conformational stability under varying pH/temperature conditions. Cross-validation using at least two techniques minimizes analytical bias .
Q. How should researchers design experiments to study this peptide’s interaction with biological targets?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are gold standards for quantifying binding kinetics (e.g., KD, ΔH). SPR requires immobilization of the target protein on a sensor chip, while ITC measures heat changes during ligand-receptor interaction. Include negative controls (e.g., scrambled peptide sequences) to confirm specificity .
Advanced Research Questions
Q. How can conflicting data from binding assays (e.g., SPR vs. ITC) be systematically resolved?
Discrepancies may arise from experimental conditions (e.g., buffer ionic strength affecting SPR signals) or target protein stability. To resolve:
- Replicate experiments under identical conditions.
- Validate using orthogonal methods (e.g., fluorescence polarization).
- Perform statistical analyses (e.g., Student’s t-test) to assess significance .
Q. What strategies optimize the peptide’s stability in physiological environments for in vivo studies?
- Modification of termini: Acetylation (N-terminal) or amidation (C-terminal) reduces enzymatic degradation.
- D-amino acid substitution: Replaces L-amino acids at cleavage-prone sites (e.g., Ser/Leu) to enhance protease resistance.
- PEGylation: Attaching polyethylene glycol improves pharmacokinetics but may alter binding affinity. Pilot stability assays in serum or simulated gastric fluid are critical .
Q. How should researchers address low yields during large-scale synthesis?
Low yields often stem from inefficient coupling or side reactions. Mitigation steps:
- Use pre-activated amino acid derivatives (e.g., Fmoc-protected with HATU).
- Optimize resin swelling (e.g., DCM/DMF 1:1) to improve accessibility.
- Monitor reaction progress via Kaiser test or HPLC .
Q. What methodologies are recommended for investigating structure-activity relationships (SAR) of this peptide?
- Alanine scanning: Systematically replace each residue with alanine to identify critical binding motifs.
- Molecular dynamics (MD) simulations: Predict conformational changes upon mutation or ligand binding.
- Free-energy perturbation (FEP): Computationally estimates binding affinity changes for designed analogs .
Data Management and Reproducibility
Q. How can researchers ensure reproducibility when sharing synthesis or assay protocols?
Document all parameters exhaustively:
- Synthesis: Solvent batches, coupling times, and purification gradients.
- Assays: Instrument calibration data (e.g., SPR chip lot numbers) and raw data archiving. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing .
Q. What ethical considerations apply when using proprietary databases or unpublished data in peptide research?
- Citations: Acknowledge sources of structural data or binding assays from restricted databases.
- Licensing: Ensure compliance with terms of use for commercial peptide libraries.
- Informed consent: Required if human-derived targets (e.g., receptors from cell lines) are used .
Conflict Resolution and Critical Analysis
Q. How should contradictory findings in peptide bioactivity studies be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
